molecular formula C12H9NO3 B1425094 3-(4-Carboxyphenyl)-2-hydroxypyridine CAS No. 406234-28-4

3-(4-Carboxyphenyl)-2-hydroxypyridine

Cat. No.: B1425094
CAS No.: 406234-28-4
M. Wt: 215.2 g/mol
InChI Key: MTUVJWSAPAVHAF-UHFFFAOYSA-N
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Description

3-(4-Carboxyphenyl)-2-hydroxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl (-OH) group at position 2 and a 4-carboxyphenyl group at position 2. This structure combines aromaticity with polar functional groups, making it suitable for applications in medicinal chemistry, coordination chemistry, and materials science. The carboxy group enhances solubility in aqueous media, while the hydroxyl group can participate in hydrogen bonding or metal coordination .

Properties

CAS No.

406234-28-4

Molecular Formula

C12H9NO3

Molecular Weight

215.2 g/mol

IUPAC Name

4-(2-oxo-1H-pyridin-3-yl)benzoic acid

InChI

InChI=1S/C12H9NO3/c14-11-10(2-1-7-13-11)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,13,14)(H,15,16)

InChI Key

MTUVJWSAPAVHAF-UHFFFAOYSA-N

SMILES

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 3-(4-Carboxyphenyl)-2-hydroxypyridine serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in coordination chemistry as a ligand due to its ability to form stable complexes with transition metals.

Biology

  • Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Research : Preliminary investigations have shown that it may possess cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy. For instance, its derivatives have been tested against melanoma and colon adenocarcinoma cell lines .

Medicine

  • Drug Development : The compound is being explored for its potential as a scaffold in drug design, particularly for therapeutic agents targeting HIV and other viral infections. Its mechanism involves inhibiting viral entry into host cells, which could prevent the progression of infections .
  • Therapeutic Applications : Beyond antiviral properties, research is ongoing into its anti-inflammatory and analgesic effects, which could lead to the development of new pain management therapies .

Industry

  • Material Science : Due to its unique chemical properties, 3-(4-Carboxyphenyl)-2-hydroxypyridine is utilized in developing advanced materials such as polymers and dyes. Its ability to act as a chromophore makes it valuable in dye-sensitized solar cells and other optoelectronic applications .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
ChemistryBuilding block for organic synthesisFacilitates complex molecule formation
BiologyAntimicrobial and anticancer propertiesActive against melanoma and colon adenocarcinoma
MedicineDrug development for HIVInhibits viral entry into host cells
IndustryDevelopment of polymers and dyesValuable in optoelectronic applications

Case Study 1: Antiviral Activity

A study conducted on the antiviral properties of 3-(4-Carboxyphenyl)-2-hydroxypyridine demonstrated significant inhibition of HIV-1 entry into host cells. The compound's mechanism involves interaction with viral proteins, preventing their binding to host cell receptors. This finding suggests that further exploration could lead to effective antiviral therapies.

Case Study 2: Anticancer Efficacy

Research evaluating the cytotoxic effects of derivatives of this compound on various cancer cell lines revealed promising results. Specifically, compounds derived from 3-(4-Carboxyphenyl)-2-hydroxypyridine showed selective toxicity towards cancer cells while sparing normal cells, indicating a potential pathway for developing targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6-(4-Carboxyphenyl)-2-hydroxypyridine

  • Structure : Differs in the position of the carboxyphenyl group (attached at pyridine position 6 instead of 3).
  • Properties: Molecular Formula: C₁₂H₉NO₃ (same as target compound). Molecular Weight: 215.20 g/mol . For example, analogs with carboxyphenyl groups at position 6 showed moderate cytotoxicity against cancer cell lines (e.g., IC₅₀: 27–46 μM) .

Fluorinated Derivatives

6-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine
  • Structure : Contains a fluorine atom at the 3-position of the phenyl ring.
  • Properties: Molecular Formula: C₁₂H₈FNO₃. Molecular Weight: 233.20 g/mol . Impact of Fluorine: Fluorine increases electronegativity and metabolic stability. Fluorinated analogs are often prioritized in drug design for enhanced bioavailability .
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine
  • Structure : Fluorine at the phenyl 3-position and carboxyphenyl at pyridine position 3.
  • Properties: Molecular Formula: C₁₂H₈FNO₃. Molecular Weight: 233.20 g/mol . Applications: Used as a building block in heterocyclic chemistry due to its dual functional groups .

Substituent Chain Length Variations

Compounds like 2-acylamino-1-(3- or 4-carboxyphenyl)benzamides (e.g., compounds 16–19) feature long acyl chains (C14–C16) attached to benzamide scaffolds. These analogs exhibit:

  • Enhanced Cytotoxicity : IC₅₀ values of 27–44 μM against colon (HCT-116), lung (A549), and cervical (HeLa) cancers .
  • HAT Inhibition : Up to 79% inhibition at 100 μM, outperforming anacardic acid (68%) .
  • Key Difference : Unlike 3-(4-carboxyphenyl)-2-hydroxypyridine, these compounds rely on acyl chain length for activity rather than pyridine ring substitution .

Structural and Functional Group Analysis

Electronic Effects

  • Hydroxyl Group : Enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., HAT enzymes) .

Preparation Methods

Catalytic Hydrogenation and Amination Route

A method reported for the synthesis of 1-substituted 3-hydroxypyridin-4-ones involves initial benzylation of maltol followed by reaction with arylamines to introduce the aryl substituent at the 1-position of the pyridinone ring. Subsequent catalytic hydrogenation under acidic conditions removes the benzyl protecting group, yielding the hydroxypyridinone derivative. Although this method focuses on 3-hydroxypyridin-4-ones, similar strategies can be adapted for 2-hydroxypyridine derivatives by modifying reaction conditions and substrates.

Oxidative Hydroxylation Using Elemental Fluorine

A patented process describes a one-step preparation of 2-hydroxypyridine carboxylic acids and esters by reacting pyridine-based compounds with elemental fluorine in aqueous media at low temperatures (-25° to +30° C). This method is notable for its simplicity and high yield, even when electron-withdrawing groups are present on the pyridine ring. The reaction selectively hydroxylates the 2-position of the pyridine ring, producing 2-hydroxypyridine derivatives such as 3-(4-carboxyphenyl)-2-hydroxypyridine when starting from appropriate pyridine carboxylic acid precursors.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Carboxyphenyl)-2-hydroxypyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of 3-(4-Carboxyphenyl)-2-hydroxypyridine can be approached via condensation of 4-carboxybenzaldehyde with 2-aminopyridine derivatives, followed by cyclization under acidic or catalytic conditions. For example, palladium or copper catalysts (e.g., Pd/C or CuI) in dimethylformamide (DMF) or toluene solvents may enhance regioselectivity . Key factors include:
  • Temperature control : Higher temperatures (80–120°C) accelerate cyclization but may promote side reactions like decarboxylation.
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity.
  • Yield optimization : Monitoring reaction progress via TLC or HPLC ensures minimal intermediate degradation.

Q. How does the tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone forms affect the chemical reactivity of 3-(4-Carboxyphenyl)-2-hydroxypyridine?

  • Methodological Answer : The 2-hydroxypyridine moiety undergoes tautomerization to 2-pyridone, influenced by solvent polarity and pH. Quantum mechanical calculations (e.g., DFT) show that 2-pyridone is more stable in polar solvents (e.g., chloroform) due to its higher dipole moment (5.97 Debye vs. 1.83 Debye for 2-hydroxypyridine) . Reactivity implications include:
  • Nucleophilicity : The pyridone form enhances oxygen lone pair availability, favoring electrophilic aromatic substitution at the para-carboxyphenyl group.
  • Acid-base behavior : The hydroxyl group (pKa ~6.5–7.0) can act as a proton donor in hydrogen-bonded networks, critical for crystallization or coordination chemistry.
    Experimental validation via NMR titration or UV-vis spectroscopy in varying solvents (e.g., cyclohexane vs. DMSO) quantifies tautomer ratios .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for 3-(4-Carboxyphenyl)-2-hydroxypyridine derivatives?

  • Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial IC50 variability) often arise from:
  • Purity issues : Validate compound integrity via high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR. Impurities from incomplete cyclization (e.g., residual aldehydes) can skew results .
  • Assay conditions : Standardize cell culture media (e.g., pH, serum content) to minimize false negatives. For enzyme inhibition studies, use recombinant proteins with confirmed activity (e.g., kinase assays with ATPγS controls) .
  • In silico modeling : Molecular docking (AutoDock Vina) or MD simulations can predict binding modes to targets like COX-2 or β-lactamases, guiding structure-activity relationship (SAR) refinements .

Q. How can the carboxylate group in 3-(4-Carboxyphenyl)-2-hydroxypyridine be utilized in designing metal-organic frameworks (MOFs), and what characterization techniques are critical?

  • Methodological Answer : The carboxylate moiety coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form porous MOFs. Key steps include:
  • Synthetic protocol : Solvothermal reactions in DMF/water at 80–100°C with metal salts (e.g., Zn(NO₃)₂) yield crystalline frameworks. Modulate porosity by varying ligand-to-metal ratios .
  • Characterization :
  • PXRD : Confirms crystallinity and matches simulated patterns (Mercury software).
  • BET analysis : Measures surface area (N₂ adsorption at 77 K) to assess pore size distribution.
  • FTIR : Identifies carboxylate-metal vibration bands (~1600 cm⁻¹) to verify coordination .
  • Stability testing : Expose MOFs to humidity or acidic conditions (pH 2–5) to evaluate structural integrity via TGA or in situ XRD .

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